molecular formula C7H7BF2O2S B1447846 3,5-Difluoro-4-(methylthio)phenylboronic acid CAS No. 1451392-38-3

3,5-Difluoro-4-(methylthio)phenylboronic acid

Cat. No.: B1447846
CAS No.: 1451392-38-3
M. Wt: 204.01 g/mol
InChI Key: UBKQQWGTISJLIZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylthio)phenylboronic acid is a specialized organic compound characterized by its unique structure, which includes a phenyl ring substituted with fluorine and methylthio groups, as well as a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(methylthio)phenylboronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis. The reaction conditions often require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(methylthio)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to remove fluorine atoms, resulting in different derivatives.

  • Substitution: The methylthio group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acid.

  • Reduced Derivatives: Resulting from the reduction of fluorine atoms.

  • Substituted Derivatives: Produced by substituting the methylthio group.

Scientific Research Applications

3,5-Difluoro-4-(methylthio)phenylboronic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It has potential as a precursor for drug development, especially in the design of boronic acid-based drugs.

  • Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(methylthio)phenylboronic acid exerts its effects depends on its specific application. In drug development, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

  • Receptors: The compound can interact with receptors, altering signal transduction pathways.

Comparison with Similar Compounds

3,5-Difluoro-4-(methylthio)phenylboronic acid is unique due to its specific combination of fluorine and methylthio groups, which confer distinct chemical properties. Similar compounds include:

  • 3,5-Difluoro-4-(methylthio)benzophenone: Similar structure but lacks the boronic acid group.

  • 3,5-Difluoro-4-(methylthio)phenylboronic ester: A derivative with an esterified boronic acid group.

Properties

IUPAC Name

(3,5-difluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKQQWGTISJLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220408
Record name Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-38-3
Record name Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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